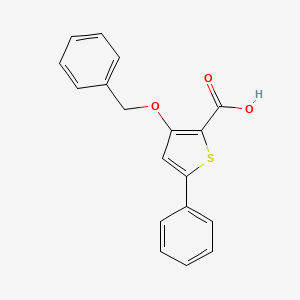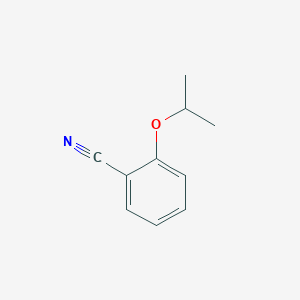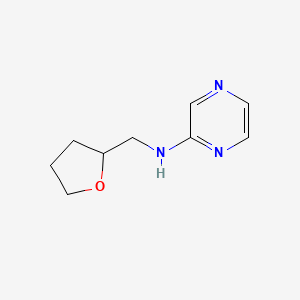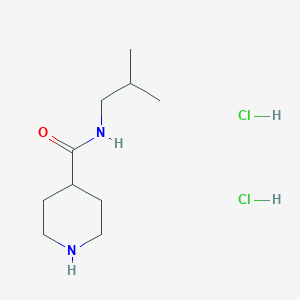![molecular formula C15H8ClF2N3OS2 B2662580 5-[(4-chlorophenyl)sulfanyl]-N-(2,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide CAS No. 338791-90-5](/img/structure/B2662580.png)
5-[(4-chlorophenyl)sulfanyl]-N-(2,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-[(4-chlorophenyl)sulfanyl]-N-(2,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide” is a derivative of 1,3,4-thiadiazole . Thiadiazole derivatives are known for their wide range of biological activities, including antiviral properties .
Synthesis Analysis
The synthesis of similar compounds starts from 4-chlorobenzoic acid. The process involves six steps: esterification of 4-chlorobenzoic acid with methanol, subsequent hydrazination, salt formation, cyclization, conversion of the intermediate into sulfonyl chloride, and finally, nucleophilic attack of the amines .Molecular Structure Analysis
The molecular structure of a similar compound, 4-carboxy-5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole, has been determined using X-ray diffraction . The inhibitor heteroatoms interact with five active-site residues that have been implicated in catalysis in homologous flavodehydrogenases of L-2-hydroxy acids .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include esterification, hydrazination, salt formation, cyclization, and nucleophilic attack .科学的研究の応用
Synthesis and Biological Activities
Antiviral and Antimicrobial Agents : Thiadiazole derivatives have been synthesized and evaluated for their antiviral and antimicrobial properties. For instance, a study on the synthesis and antiviral activity of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides showed that some compounds possessed anti-tobacco mosaic virus activity, highlighting the potential of thiadiazole derivatives in developing antiviral agents (Zhuo Chen et al., 2010). Another research synthesized formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents, further demonstrating the antimicrobial potential of these compounds (P. Sah et al., 2014).
Enzyme Inhibition : Thiadiazole derivatives have also been investigated for their enzyme inhibitory activities. A study on carbonic anhydrase inhibitors involving sulfanilamide/acetazolamide derivatives obtained by tail approach showed significant inhibition of cytosolic isozymes I and II, and the tumor-associated isozyme IX (Hasan Turkmen et al., 2005). This suggests that thiadiazole derivatives could be useful in designing inhibitors for specific enzymes involved in various diseases.
Anticancer Activity : The potential anticancer activities of thiadiazole derivatives have been explored as well. Synthesis and evaluation of thiophene, thiazolyl-thiophene, and thienopyridine derivatives showed that some compounds exhibit good inhibitory activity against several cancer cell lines, indicating the promise of thiadiazole and related derivatives in cancer therapy (A. Atta & E. Abdel‐Latif, 2021).
作用機序
While the exact mechanism of action for this specific compound is not mentioned, it’s known that the incorporation of sulfonamides into 1,3,4-thiadiazole rings can produce compounds that can act as carbonic anhydrase inhibitors . This could potentially explain some of the biological activities of this compound.
将来の方向性
特性
IUPAC Name |
5-(4-chlorophenyl)sulfanyl-N-(2,4-difluorophenyl)thiadiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClF2N3OS2/c16-8-1-4-10(5-2-8)23-15-13(20-21-24-15)14(22)19-12-6-3-9(17)7-11(12)18/h1-7H,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZTJGTRXOJYOIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=C(N=NS2)C(=O)NC3=C(C=C(C=C3)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClF2N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-cyano-N-cyclohexylacrylamide](/img/structure/B2662497.png)
![N-(4-acetamidophenyl)-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide](/img/structure/B2662498.png)



![Tricyclo[3.3.1.02,7]nonan-6-amine;hydrochloride](/img/structure/B2662504.png)

![3-{[1-(Adamantan-1-yl)ethyl]sulfamoyl}benzoic acid](/img/structure/B2662507.png)

![2-[(6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2662510.png)


![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,5-bis(trifluoromethyl)benzamide](/img/structure/B2662513.png)
![benzyl N-[(1S,2S)-2-hydroxycycloheptyl]carbamate](/img/structure/B2662515.png)